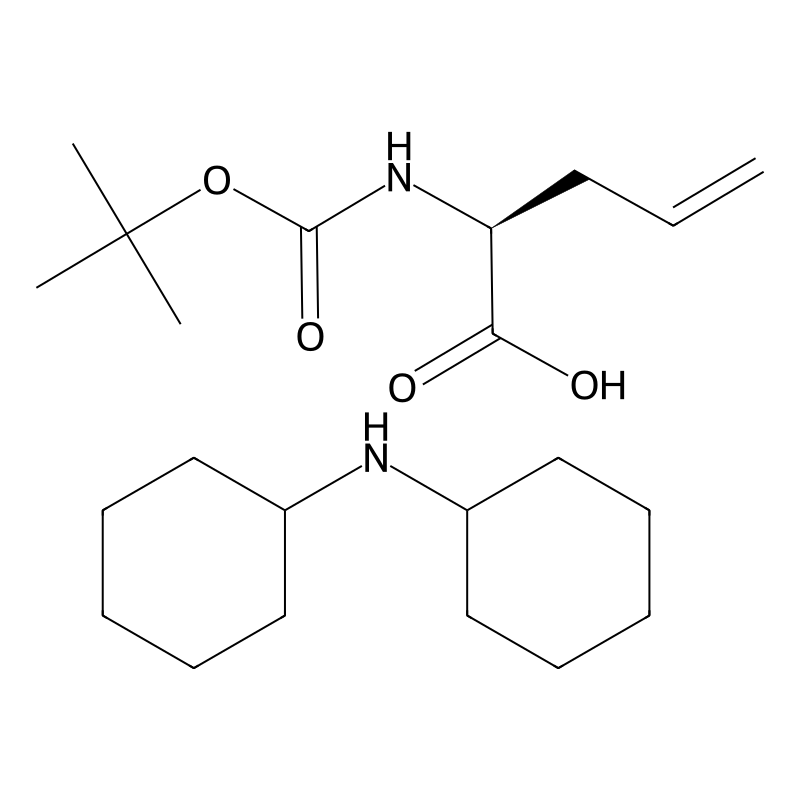

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a chemical compound with the molecular formula C22H40N2O4 and a molecular weight of approximately 396.56 g/mol. This compound features a dicyclohexylamine moiety attached to a pent-4-enoate group that is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines during reactions. The compound is characterized by its high solubility and moderate bioavailability, making it of interest in various chemical and pharmaceutical applications .

Information on the safety hazards of DCTA is not currently available. However, dicyclohexylamine, a component of DCTA, may have irritant properties []. As with any unknown compound, it is advisable to handle DCTA with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following general laboratory safety protocols.

- Deprotection Reaction: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amine, which can then participate in further reactions.

- Esterification: The carboxylic acid functionality can react with alcohols to form esters, which may be useful in synthesizing various derivatives.

- Nucleophilic Substitution: The pent-4-enoate moiety allows for nucleophilic attack at the double bond, facilitating further functionalization.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves the following steps:

- Formation of the Boc-Protected Amino Acid: The initial step involves protecting the amino group of an allylglycine derivative with a tert-butoxycarbonyl group.

- Alkene Formation: A suitable alkene precursor is reacted under conditions that promote the formation of the pent-4-enoate structure.

- Amine Coupling: Dicyclohexylamine is introduced to form the final product through an amide bond formation.

This multi-step synthesis allows for the introduction of specific functional groups while maintaining control over stereochemistry .

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate has several applications:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Chemical Research: Used in organic synthesis for developing novel compounds with potential therapeutic effects.

- Material Science: Investigated for use in creating polymers or materials that require specific amine functionalities.

The compound's unique structure provides avenues for innovation in drug design and material applications.

Interaction studies involving Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate focus on its binding affinity and inhibitory effects on various biological targets. Preliminary data suggest that it may interact with certain cytochrome P450 enzymes, notably CYP2C19, indicating potential implications for drug metabolism and interactions . Further studies are necessary to elucidate its full interaction profile.

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate shares structural similarities with several other compounds, including:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate | 67861-96-5 | 0.96 |

| Dicyclohexylamine (S)-2-amino-pentanoate | 21947-32-0 | 0.96 |

| 2-(Tert-butoxycarbonylamino)-4-methylpentanoic acid | 15098-69-8 | 0.96 |

| 2-((tert-butoxycarbonyl)amino)-4-methylpent-4-enoic acid | 156047-41-5 | 0.95 |

These compounds exhibit variations primarily in their side chains or functional groups, influencing their biological activity and reactivity profiles. The uniqueness of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate lies in its specific combination of a dicyclohexylamine base structure with a pentene ester functionality, distinguishing it from others in terms of potential applications and reactivity .

Advanced Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, 2D-COSY)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate provides comprehensive structural information through characteristic chemical shifts and coupling patterns [1] [2] [3]. The protonated dicyclohexylamine component exhibits distinctive resonances in the spectrum, with the tertiary amine protons appearing as a broad singlet between 8.5-9.5 parts per million due to the formation of the ammonium salt [4]. The cyclohexyl ring protons of the dicyclohexylamine moiety display characteristic patterns, with the methine protons adjacent to nitrogen appearing between 2.4-2.8 parts per million as complex multipets, while the cyclohexyl methylene protons resonate between 1.1-1.9 parts per million as overlapping multipets [5].

The tert-butoxycarbonyl protecting group provides a highly characteristic singlet at 1.40-1.50 parts per million, integrating for nine protons [6] [7]. This signal represents one of the most diagnostically useful peaks for confirming the presence of the Boc protecting group. The carbamate nitrogen-hydrogen proton typically appears as a broad singlet between 5.0-6.0 parts per million, though this signal may be exchange-broadened depending on the solvent and temperature conditions [8] [9].

The amino acid backbone exhibits predictable chemical shifts consistent with protected amino acid derivatives [2] [10]. The α-proton appears as a complex multiet between 4.2-4.5 parts per million, showing coupling to both the carbamate nitrogen-hydrogen and the β-methylene protons [11] [12]. The β-methylene protons resonate between 2.4-2.7 parts per million, displaying characteristic allylic coupling patterns due to their proximity to the terminal double bond [3] [13].

The terminal vinyl group provides distinctive signals that confirm the pent-4-enoate structure [14] [15]. The terminal methylene protons appear as complex multets between 5.0-5.3 parts per million, while the vinyl proton resonates between 5.7-6.1 parts per million [13] [16]. These signals exhibit characteristic vinyl coupling constants and multiplicity patterns that are diagnostic for terminal alkenes [17] [18].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides critical structural confirmation through characteristic carbon chemical shifts [11] [19] [20]. The dicyclohexylamine cyclohexyl carbons appear in the aliphatic region between 25-35 parts per million, with the carbon directly attached to nitrogen typically appearing at the higher field end of this range [5] [21] [22].

The carbonyl carbons provide distinctive signatures for the different functional groups present [23] [24] [25]. The carbamate carbonyl carbon resonates between 155-157 parts per million, characteristic of urethane functional groups [26] [21]. The carboxyl carbonyl carbon appears further downfield between 175-178 parts per million, consistent with carboxylic acid derivatives in salt form [23] [27] [25].

The tert-butoxycarbonyl group exhibits characteristic signals with the quaternary carbon appearing between 79-81 parts per million and the methyl carbons resonating between 28-29 parts per million [28] [29] [21]. These chemical shifts are highly diagnostic for the Boc protecting group and provide unambiguous confirmation of its presence.

The amino acid backbone carbons display expected chemical shifts for protected amino acid derivatives [11] [27] [30]. The α-carbon appears between 52-55 parts per million, typical for amino acid α-carbons in protected form [11] [12]. The β-carbon resonates between 35-38 parts per million, consistent with methylene carbons adjacent to a vinyl group [21] [22].

The terminal vinyl carbons provide characteristic signals confirming the alkene functionality [31]. The terminal methylene carbon appears between 116-118 parts per million, while the vinyl methine carbon resonates between 135-138 parts per million [21] [22]. These chemical shifts are diagnostic for terminal alkenes and confirm the pent-4-enoate structure.

Two-Dimensional Correlation Spectroscopy Analysis

Two-dimensional Correlation Spectroscopy provides crucial connectivity information for structural elucidation [32] [33] [34]. The COSY spectrum reveals scalar coupling relationships between protons that are typically separated by two or three bonds [17] [18]. For dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate, several key correlations are observed.

The cyclohexyl ring systems exhibit characteristic correlation patterns [33] [35]. Each cyclohexyl ring shows internal correlations between adjacent methylene protons, creating a network of cross-peaks that confirms the cyclic structure. The correlation between the nitrogen-bearing methine protons and the adjacent methylene protons provides confirmation of the cyclohexyl substitution pattern [17] [18].

The amino acid backbone displays characteristic connectivity patterns typical of protected amino acids [33] [36]. The α-proton shows correlations to the β-methylene protons, establishing the connectivity of the main chain. The β-methylene protons exhibit correlations to the vinyl proton, confirming the pentenoate structure [17] [18].

The vinyl system shows distinctive correlation patterns characteristic of terminal alkenes [34] [37]. The vinyl proton correlates with both the β-methylene protons and the terminal methylene protons, establishing the complete connectivity of the unsaturated system. The terminal methylene protons show mutual correlation, confirming their geminal relationship [33] [18].

The carbamate nitrogen-hydrogen proton exhibits correlation with the α-proton, providing confirmation of the protecting group attachment [9] [33]. This correlation is particularly important for confirming the regiochemistry of the protection.

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The molecular ion of dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate appears at mass-to-charge ratio 397 in positive ion mode [1] [38]. This corresponds to the protonated molecular species [M+H]⁺, which is typically observed as a relatively weak peak due to the instability of the molecular ion under electron impact conditions [39] [40]. The presence of multiple heteroatoms and labile protecting groups contributes to extensive fragmentation, resulting in diminished molecular ion intensity [41] [42].

The molecular ion exhibits the nitrogen rule, confirming the presence of an even number of nitrogen atoms [40] [43]. This is consistent with the structure containing two nitrogen atoms from the dicyclohexylamine and one from the carbamate functionality. The isotope pattern of the molecular ion provides additional confirmation of the molecular formula C₂₂H₄₀N₂O₄ [40] [44].

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves the loss of the dicyclohexylamine moiety, resulting in a fragment ion at mass-to-charge ratio 216 [39] [40]. This fragmentation occurs through α-cleavage adjacent to the carboxyl group, forming a stabilized cation that often appears as the base peak in the spectrum [41] [42]. This fragmentation pattern is characteristic of amino acid salts and provides strong evidence for the dicyclohexylamine counterion [40] [44].

α-Cleavage of the tert-butyl group from the carbamate generates a fragment ion at mass-to-charge ratio 340 [39] [45]. This fragmentation is facilitated by the stability of the resulting tert-butyl cation and the resonance stabilization of the remaining carbamate structure [40] [42]. The loss of the tert-butyl group is a characteristic fragmentation pattern for Boc-protected amino acids and serves as a diagnostic feature [46] [47].

McLafferty rearrangement involving the carbamate functionality produces a fragment ion at mass-to-charge ratio 296 [41] [42]. This rearrangement involves the loss of the entire CO₂tBu unit and is particularly favored in carbamate-containing compounds. The resulting fragment retains the amino acid backbone and provides information about the core structure [48] [44].

Secondary Fragmentation Processes

The dicyclohexylamine cation appears as a prominent fragment at mass-to-charge ratio 182 [40] [43]. This ion is formed through the initial α-cleavage and exhibits significant stability due to the tertiary amine structure. The cyclohexyl rings provide additional stabilization through hyperconjugation effects [40] [42].

The tert-butyl cation fragment at mass-to-charge ratio 57 is observed with moderate intensity [39] [40]. This fragment is formed through multiple pathways, including direct α-cleavage from the carbamate and secondary fragmentation of larger fragments. The stability of the tert-butyl cation makes it a common fragment in Boc-protected compounds [45] [47].

The allyl fragment at mass-to-charge ratio 41 provides confirmation of the terminal vinyl functionality [41] [49]. This fragment is formed through cleavage of the C-C bond adjacent to the double bond, generating a resonance-stabilized allyl cation. The intensity of this fragment is typically weak due to its small size and the competing fragmentation pathways [40] [42].

Infrared Spectroscopic Analysis of Functional Group Interactions

Nitrogen-Hydrogen Stretching Vibrations

The infrared spectrum of dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate exhibits multiple nitrogen-hydrogen stretching absorptions that provide diagnostic information about the hydrogen bonding environment [50] [51]. The dicyclohexylamine nitrogen-hydrogen stretches appear as a broad, strong absorption between 3200-3000 wavenumbers [52] [53]. This broadening is characteristic of hydrogen-bonded ammonium salts and reflects the ionic nature of the dicyclohexylamine-carboxylate interaction [54] [55].

The carbamate nitrogen-hydrogen stretch appears as a sharper, medium-intensity absorption between 3350-3300 wavenumbers [52] [26]. This higher frequency compared to the dicyclohexylamine reflects the reduced hydrogen bonding of the carbamate nitrogen-hydrogen due to the electron-withdrawing nature of the carbonyl group [56] [53]. The sharpness of this band indicates limited hydrogen bonding interactions for the carbamate functionality [50] [52].

Carbonyl Stretching Characteristics

The carbonyl region of the infrared spectrum provides critical information about the different carbonyl environments [57] [58] [53]. The carbamate carbonyl stretch appears as a very strong absorption between 1700-1680 wavenumbers [52] [53]. This frequency is characteristic of urethane carbonyls and reflects the partial double bond character imparted by nitrogen-carbon resonance [57] [55].

The carboxyl carbonyl stretch is observed as a very strong absorption between 1720-1700 wavenumbers [55] [53]. In the salt form, this frequency is typically lower than that observed for the free carboxylic acid due to the delocalization of electron density in the carboxylate anion [58] [59]. The intensity of this absorption confirms the presence of the carboxylate functionality [57] [53].

Carbon-Carbon Double Bond and Associated Vibrations

The terminal vinyl group contributes characteristic absorptions that confirm the unsaturated nature of the side chain [52] [53]. The carbon-carbon double bond stretch appears as a medium-intensity absorption between 1640-1620 wavenumbers [52] [53]. This frequency is typical for terminal alkenes and provides confirmation of the pent-4-enoate structure [57] [60].

The vinyl carbon-hydrogen stretching vibrations appear in the region above 3000 wavenumbers, overlapping with other carbon-hydrogen stretches but contributing to the overall complexity of the spectrum in this region [54] [52]. The out-of-plane bending vibrations of the vinyl protons appear in the fingerprint region and provide additional confirmation of the alkene functionality [53] [60].

Aliphatic Carbon-Hydrogen and Carbon-Oxygen Vibrations

The aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions between 2950-2850 wavenumbers [52] [53]. These absorptions arise from both the cyclohexyl rings of the dicyclohexylamine and the methyl groups of the tert-butoxycarbonyl protecting group. The multiple overlapping absorptions in this region reflect the complex aliphatic structure of the molecule [54] [60].

The carbamate carbon-oxygen stretch appears as a strong absorption between 1250-1200 wavenumbers [52] [53]. This frequency is characteristic of the carbon-oxygen single bond in carbamate esters and provides confirmation of the tert-butoxycarbonyl protecting group [26]. The carbon-nitrogen stretch appears between 1200-1150 wavenumbers as a medium-intensity absorption, reflecting the carbon-nitrogen bond in both the carbamate and the dicyclohexylamine components [52] [56].